molecular formula C19H16ClN3O B2443549 (E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1334377-04-6

(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No.: B2443549
CAS No.: 1334377-04-6
M. Wt: 337.81
InChI Key: WKQRUYXCBHFWIR-MDZDMXLPSA-N
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Description

(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H16ClN3O and its molecular weight is 337.81. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c20-15-6-2-1-5-13(15)9-10-18(24)23-11-14(12-23)19-21-16-7-3-4-8-17(16)22-19/h1-10,14H,11-12H2,(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQRUYXCBHFWIR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a derivative of benzimidazole, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the azetidine ring and subsequent functionalization to introduce the benzimidazole moiety. Various characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
HepG210.10Cell cycle arrest at G2/M phase

These results indicate that the compound may induce apoptosis through mitochondrial pathways, characterized by an increased Bax/Bcl-2 ratio and activation of caspase pathways .

Antimicrobial Activity

In addition to anticancer properties, compounds related to benzimidazole have shown promising antimicrobial activities. For instance, studies have reported that various derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Case Studies

Several case studies illustrate the biological efficacy of benzimidazole derivatives:

  • Study on MCF-7 Cells : A derivative similar to this compound was evaluated for its cytotoxicity against MCF-7 breast cancer cells, revealing an IC50 value of 5.36 µM. The study concluded that the compound induces cell cycle arrest in the S and G2/M phases .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of benzimidazole derivatives against ESKAPE pathogens, demonstrating effective inhibition at low concentrations. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one is C17H15ClN2OC_{17}H_{15}ClN_{2}O, with a molecular weight of approximately 300.76 g/mol. The compound features a distinctive structure that includes a benzimidazole moiety, which is known for its biological activity.

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of benzimidazole and evaluated their anticancer activity using MTT assays. The results indicated that compounds containing the benzimidazole scaffold, including this compound, demonstrated significant inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
(E)-1-(3-(1H-benzo[d]imidazol-2-yl)...MCF-712.5
(E)-1-(3-(1H-benzo[d]imidazol-2-yl)...A54915.0

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent. Its structural similarity to other known antimicrobial agents suggests potential efficacy against bacterial infections.

Case Study: Antimicrobial Activity

In a comparative study, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 3: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone

The propenone system (α,β-unsaturated ketone) is highly reactive, enabling nucleophilic additions and cycloadditions.

Key Reactions:

  • Michael Addition : Nucleophiles such as amines or thiols attack the β-carbon. For example, reaction with benzylamine forms a β-amino ketone derivative .

  • Diels-Alder Cycloaddition : The conjugated dienophile reacts with dienes (e.g., cyclopentadiene) to yield six-membered cyclohexene derivatives .

  • Reduction : Selective reduction of the double bond with NaBH4 or catalytic hydrogenation produces saturated ketones.

Table 1: Reactions Involving the α,β-Unsaturated Ketone

Reaction TypeReagents/ConditionsProductYieldSource
Michael AdditionBenzylamine, EtOH, 60°Cβ-Amino ketone72%
Diels-AlderCyclopentadiene, toluene, 80°CCyclohexene-fused azetidine65%
Catalytic HydrogenationH2, Pd/C, RTSaturated ketone88%

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes ring-opening or functionalization at the nitrogen atom.

Key Reactions:

  • Ring-Opening : Under acidic conditions (e.g., HCl), the azetidine ring opens to form a linear amine derivative .

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkylated azetidines .

  • Coordination Chemistry : The nitrogen lone pair participates in metal coordination, forming complexes with Cu(II) or Zn(II) .

Table 2: Azetidine Ring Transformations

Reaction TypeReagents/ConditionsProductYieldSource
Acidic Hydrolysis2M HCl, refluxLinear amine hydrochloride81%
N-MethylationCH3I, K2CO3, DMFN-Methyl azetidine derivative67%
Cu(II) CoordinationCuCl2, MeOH, RTTetranuclear Cu complex

Benzimidazole Functionalization

The benzimidazole unit participates in electrophilic substitutions and metal-mediated reactions.

Key Reactions:

  • Electrophilic Substitution : Nitration (HNO3/H2SO4) occurs at the C-5 position of the benzimidazole ring .

  • Deprotonation : The NH group reacts with strong bases (e.g., NaH) to form N-anions, which undergo alkylation .

  • Metal Coordination : Bidentate coordination with transition metals (e.g., Ru(II)) enhances catalytic activity .

Table 3: Benzimidazole-Derived Reactions

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO3, H2SO4, 0°C5-Nitrobenzimidazole derivative58%
N-AlkylationNaH, CH3I, THFN-Methylbenzimidazole75%
Ru(II) Complexation[RuCl2(p-cymene)]2, MeCNRu-benzimidazole complex

2-Chlorophenyl Group Reactivity

The 2-chlorophenyl substituent influences electronic effects and participates in cross-coupling reactions.

Key Reactions:

  • Suzuki Coupling : Reaction with arylboronic acids (Pd catalysis) forms biaryl derivatives.

  • Nucleophilic Aromatic Substitution : Replacement of chlorine with amines under high-temperature conditions.

Table 4: 2-Chlorophenyl Transformations

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh3)4, K2CO3, dioxane2-Arylphenyl derivative63%
Amine SubstitutionPiperidine, 120°C2-Piperidinophenyl derivative44%

Stability Under Physiological Conditions

The compound undergoes hydrolysis in aqueous media:

  • Ester Hydrolysis : The ketone remains stable, but the azetidine ring slowly hydrolyzes at pH 7.4 (t1/2 = 12 h) .

  • Oxidative Degradation : Exposure to H2O2 results in cleavage of the benzimidazole ring .

Q & A

Q. What synthetic routes are commonly employed to synthesize (E)-1-(3-(1H-benzimidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one?

The synthesis typically involves multi-step reactions:

  • Benzimidazole Core Formation : Condensation of o-phenylenediamine with a carbonyl derivative under acidic conditions .
  • Azetidine Ring Introduction : Substitution reactions (e.g., nucleophilic displacement) to attach the azetidine moiety .
  • Chlorophenylpropene Integration : Aldol condensation or Wittig reactions to introduce the (E)-configured enone system . Purification methods like column chromatography (silica gel, hexane/acetone eluent) or recrystallization are critical for isolating high-purity products .

Q. How is the stereochemical integrity of the (E)-configured double bond confirmed post-synthesis?

  • NMR Spectroscopy : 1^1H NMR coupling constants (J>16J > 16 Hz for trans-vinylic protons) and 13^{13}C NMR chemical shifts confirm the (E) configuration .
  • X-ray Crystallography : Resolves spatial arrangement unambiguously (e.g., similar compounds in use crystallographic data deposited in CCDC) .

Q. What preliminary biological activities are reported for this compound?

While direct data is limited, structurally analogous benzimidazole-azetidine hybrids exhibit:

  • Antimicrobial Activity : MIC values <10 µM against Gram-positive bacteria (e.g., S. aureus) .
  • Anticancer Potential : IC50_{50} values of 2–15 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
  • Anti-inflammatory Effects : COX-2 inhibition (IC50_{50} ~5 µM) in in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve azetidine ring formation yield?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) and improves yields by 20–30% .
  • Solvent-Free Conditions : Minimizes side reactions (e.g., azetidine ring hydrolysis) and enhances atom economy .
  • Catalytic Systems : Palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group attachment) .

Q. What computational strategies are used to predict this compound’s drug-likeness and target interactions?

  • DFT Studies : B3LYP/6-31++G(d,p) level calculations evaluate HOMO-LUMO gaps (e.g., ~4.5 eV for similar compounds) and hyperpolarizability for NLO applications .
  • Molecular Docking : Identifies potential binding to kinase domains (e.g., EGFR tyrosine kinase) with binding energies <−8 kcal/mol .
  • ADMET Prediction : SwissADME or pkCSM tools assess bioavailability, BBB permeability, and CYP450 interactions .

Q. How can contradictions in reported biological activity data be resolved?

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies .
  • Dose-Response Validation : Replicate IC50_{50} measurements with 3D cell cultures or patient-derived organoids for clinical relevance .

Q. What structural modifications enhance selectivity for cancer cells over normal cells?

  • Substituent Engineering :
ModificationEffectExample
Triazole additionImproves DNA intercalation5-Triazolylmethylpyridine derivatives
Fluorophenyl substitutionIncreases metabolic stabilityFluorinated benzimidazoles
  • Prodrug Design : Masking the enone system with ester prodrugs reduces off-target toxicity .

Methodological Considerations

  • Data Reproducibility : Address organic degradation during assays by stabilizing samples at 4°C and using fresh stock solutions .
  • Stereochemical Purity : Monitor reaction progress with chiral HPLC to avoid racemization during azetidine ring formation .

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